3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one
Overview
Description
3-Chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one is a chemical compound characterized by its unique molecular structure, which includes a pyrazin-2(1H)-one core substituted with a 3-fluorophenyl group and a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazin-2(1H)-one Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and β-ketoesters.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions, where a fluorine-containing reagent reacts with a benzene derivative.
Chlorination: The chlorine atom is introduced through halogenation reactions, often using chlorine gas or a suitable chlorinating agent.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as crystallization and chromatography, are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the pyrazin-2(1H)-one core to pyrazine derivatives.
Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Chlorination can be achieved using chlorine gas (Cl₂) or thionyl chloride (SOCl₂), while fluorination can be done using fluorine gas (F₂) or diethylaminosulfur trifluoride (DAST).
Major Products Formed:
Oxidation Products: Various oxo derivatives, such as 3-chloro-1-(3-fluorophenyl)pyrazine-2,3-dione.
Reduction Products: Pyrazine derivatives, such as 3-chloro-1-(3-fluorophenyl)pyrazine.
Substitution Products: Derivatives with different halogens or other functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-Chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one: Similar structure but with a different position of the fluorophenyl group.
3-Fluoro-1-(3-chlorophenyl)pyrazin-2(1H)-one: Similar structure but with the positions of chlorine and fluorine reversed.
3-Chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness: The uniqueness of 3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-chloro-1-(3-fluorophenyl)pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-10(15)14(5-4-13-9)8-3-1-2-7(12)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAOBIRPGMCVDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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